molecular formula C14H12N6O3S2 B2562488 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 886929-00-6

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B2562488
CAS No.: 886929-00-6
M. Wt: 376.41
InChI Key: CWTKTRQRWHDULZ-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative with a thiophen-2-yl substituent at position 5 of the triazole ring, an amino group at position 4, and a sulfanyl acetamide moiety linked to a 4-nitrophenyl group.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S2/c15-19-13(11-2-1-7-24-11)17-18-14(19)25-8-12(21)16-9-3-5-10(6-4-9)20(22)23/h1-7H,8,15H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTKTRQRWHDULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. Triazole derivatives are known for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article delves into the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of thiophenyl-substituted triazoles with various acylating agents. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to enhance yield and purity. The structure can be confirmed using techniques like X-ray crystallography and NMR spectroscopy.

Biological Activity

The biological activity of this compound has been explored in various studies, demonstrating a range of pharmacological effects:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that similar thio-substituted triazoles displayed comparable antibacterial and antifungal activities against tested organisms .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. The compound has been noted for its ability to inhibit cancer cell proliferation in vitro. For example, related compounds demonstrated IC50 values indicating effective inhibition against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of triazole derivatives. Research involving sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate indicated stress-protective properties in animal models exposed to immobilization stress. Behavioral tests showed improvements in psycho-emotional states and antioxidant enzyme activity .

Case Studies

Several case studies have documented the biological activities of triazole derivatives:

  • Antimicrobial Screening : A study screened various thio-substituted triazoles against Mycobacterium tuberculosis, revealing that while some compounds were less effective than rifampicin, they still exhibited notable activity .
  • Anticancer Evaluation : Another investigation reported that compounds with similar structures to this compound showed significant cytotoxicity against several cancer cell lines with varying IC50 values .

Research Findings Summary Table

Activity Type Target/Organism IC50/Effectiveness Reference
AntimicrobialMycobacterium tuberculosisLess active than rifampicin
AnticancerColon carcinoma (HCT116)6.2 μM
AnticancerBreast cancer (T47D)27.3 μM
NeuroprotectiveAnimal model (stress-induced behavior)Significant improvement

Scientific Research Applications

Overview

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound has potential applications in various fields, including antimicrobial, anticancer, and neuroprotective research.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have highlighted that similar thio-substituted triazoles displayed notable antibacterial and antifungal activities against tested organisms.

Anticancer Properties

Triazole derivatives have been extensively investigated for their anticancer potential. This compound has demonstrated the ability to inhibit cancer cell proliferation in vitro. For example, related compounds have shown effective inhibition against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting potential as a lead for developing new anticancer agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of triazole derivatives. Research involving sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate indicated stress-protective properties in animal models exposed to immobilization stress. Behavioral tests showed improvements in psycho-emotional states and antioxidant enzyme activity.

Case Studies

Several case studies document the biological activities of triazole derivatives:

  • Antimicrobial Screening : A study screened various thio-substituted triazoles against Mycobacterium tuberculosis, revealing that while some compounds were less effective than rifampicin, they still exhibited notable activity.
  • Anticancer Evaluation : Another investigation reported that compounds with similar structures to this compound showed significant cytotoxicity against several cancer cell lines with varying IC50 values.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Aromatic Substituents

  • AM31 (2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide): Structural Difference: Replaces thiophen-2-yl with 2-hydroxyphenyl. Activity: Demonstrated superior binding affinity (ΔG = -9.2 kcal/mol) and inhibition constant (Ki = 0.12 µM) against HIV-1 reverse transcriptase (RT) compared to Nevirapine (ΔG = -8.1 kcal/mol, Ki = 1.1 µM) in docking studies . Key Interaction: The hydroxyl group forms hydrogen bonds with RT residues Lys101 and Tyr188, enhancing potency.
  • L-1 (N-(2-chloro-4-sulphamoylphenyl)-2-((4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulphanyl)-acetamide): Structural Difference: Substitutes amino with 2,4-dimethylphenyl and acetamide with sulphamoylphenyl. Activity: Docked into the allosteric cavity of HIV-1 RT (PDB: 2RKI) with strong hydrophobic interactions but weaker inhibition than AM31 due to bulkier substituents .

Heterocyclic Ring Variants

  • Furan Analog (2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide): Structural Difference: Replaces thiophen-2-yl with furan-2-yl. Activity: Exhibited anti-exudative activity (70–85% inhibition at 10 mg/kg) in a rat model, comparable to diclofenac sodium (85%). Electron-rich furan enhances radical scavenging but reduces lipophilicity compared to thiophene .
  • Pyridinyl Analog (N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamide) :

    • Structural Difference : Substitutes thiophen-2-yl with pyridin-4-yl.
    • Activity : Showed broad-spectrum antimicrobial activity (MIC = 12.5–50 µg/mL against E. coli, S. aureus) due to pyridine’s hydrogen-bonding capability .

Acetamide Substituent Variants

  • VUAA1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide) :

    • Structural Difference : Replaces 4-nitrophenyl with 4-ethylphenyl and triazole substituents with ethyl and pyridinyl.
    • Activity : Acts as an insect Orco agonist (EC50 = 3.2 µM in Cydia pomonella), highlighting the role of ethyl/pyridine groups in ion channel modulation .
  • 4-Fluorophenyl Analog (2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide): Structural Difference: Substitutes 4-nitrophenyl with 4-fluorophenyl and amino with ethyl. Activity: Improved solubility (logP = 2.1 vs. 2.8 for nitro analog) but reduced RT inhibition due to weaker electron-withdrawing effects .

Structure-Activity Relationship (SAR) Analysis

Modification Impact on Activity Example
Amino group at C4 (triazole) Enhances hydrogen bonding with RT residues (e.g., Lys103) Target compound
Thiophen-2-yl at C5 Increases lipophilicity and metal coordination potential vs. furan/pyridine analogs Target compound
4-Nitrophenyl (acetamide) Strong electron-withdrawing effect improves binding affinity but reduces solubility Target compound
Hydroxyphenyl at C5 Superior RT inhibition via hydroxyl-mediated H-bonding AM31
Ethyl substituent at C4 Reduces steric hindrance but weakens target interactions 4-Fluorophenyl analog

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound logP Solubility (µg/mL) PSA (Ų)
Target compound 2.8 15.2 128
AM31 2.5 22.7 145
4-Fluorophenyl analog 2.1 45.3 112
Furan analog 1.9 68.9 135

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the triazole ring : Cyclocondensation of thiosemicarbazide derivatives with thiophene-2-carboxylic acid esters under reflux conditions (ethanol, 80°C, 6–8 hours) .

Sulfanyl-acetamide coupling : Reaction of the triazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 4-nitroaniline in anhydrous DMF using K₂CO₃ as a base (room temperature, 12 hours) .
Key reagents include thiophene-2-carboxaldehyde, thiosemicarbazide, and 4-nitroaniline. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons of thiophene at δ 7.2–7.8 ppm) and confirms acetamide linkage (C=O at ~170 ppm) .
  • IR Spectroscopy : Identifies functional groups (N-H stretch at ~3300 cm⁻¹ for the amino-triazole; S-H stretch absent post-coupling) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₃N₅O₃S₂: 392.0432) .
  • X-ray Crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :

  • Solvent Selection : Replace ethanol with DMF for higher triazole ring cyclization efficiency (yield increases from 65% to 82%) .
  • Catalyst Use : Add catalytic p-toluenesulfonic acid (p-TSA) to accelerate acetamide coupling (reaction time reduced from 12 to 6 hours) .
  • Purification : Employ preparative HPLC (C18 column, acetonitrile/water) for challenging separations of regioisomers .
  • Yield Tracking : Monitor via TLC (silica gel, UV detection) and quantify using HPLC-DAD .

Q. What structural modifications enhance this compound’s biological activity, and how are SAR studies designed?

  • Methodological Answer :

  • Substituent Variation :
  • Thiophene vs. Furan : Replacing thiophen-2-yl with furan-2-yl (as in 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide) reduces antimicrobial activity (MIC increases from 8 µg/mL to 32 µg/mL) due to decreased lipophilicity .
  • Nitro Group Position : Moving the nitro group from the para to meta position on the phenyl ring enhances solubility but reduces anticancer potency (IC₅₀ increases from 12 µM to 28 µM) .
  • Experimental Design :

Synthesize analogs with systematic substituent changes.

Test in vitro against target pathogens or cancer cell lines (e.g., Staphylococcus aureus or MCF-7 cells).

Corrogate data with computational docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like DHFR .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab discrepancies .
  • Solubility Issues : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Structural Confirmation : Re-validate disputed compounds via XRD or 2D NMR (e.g., NOESY for stereochemical confirmation) .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric substrates .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence in treated cells to assess oxidative stress involvement .
  • Protein Binding Studies : Perform SPR (surface plasmon resonance) to measure affinity for serum albumin .
  • In Silico Modeling : Map electrostatic potential surfaces (Gaussian 09) to predict interaction hotspots .

Q. How does this compound’s stability under varying pH and light conditions impact experimental reproducibility?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9, 37°C, 24 hours) and analyze degradation via HPLC. Thiophene-containing analogs show instability at pH < 3 due to protonation of the triazole ring .
  • Photostability : Expose to UV light (254 nm, 48 hours) and monitor by TLC. Nitro groups increase photosensitivity, necessitating amber vials for storage .
  • Recommendations : Include stability data in supplementary materials and specify storage conditions (−20°C, desiccated) .

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